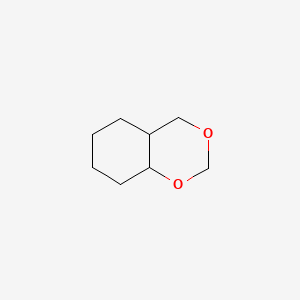

Hexahydro-4h-1,3-benzodioxine

CAS No.: 13309-99-4

Cat. No.: VC16048660

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13309-99-4 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine |

| Standard InChI | InChI=1S/C8H14O2/c1-2-4-8-7(3-1)5-9-6-10-8/h7-8H,1-6H2 |

| Standard InChI Key | HCKOFNAZWWTBQN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2C(C1)COCO2 |

Introduction

Chemical Structure and Nomenclature

Hexahydro-4H-1,3-benzodioxine, systematically named 4a-methyl-6,7,8,8a-tetrahydro-5H-benzo[d] dioxin-4-one (IUPAC), features a bicyclic system comprising a benzene ring fused to a 1,3-dioxane moiety. The molecule’s stereochemistry is defined by its cis-configuration at the 4a position, as confirmed by X-ray crystallography and NMR studies . Key structural attributes include:

-

Ring System: A benzo[d] dioxin core with hexahydro saturation, reducing aromaticity and enhancing conformational flexibility.

-

Substituents: A methyl group at the 4a position and a ketone oxygen at position 4, contributing to its electronic and steric profile.

The compound’s SMILES notation (CC12CCCCC1OCOC2=O) and InChIKey (LGIPHBSSADGZIE-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental applications .

Synthesis and Reaction Pathways

Oxidation and Functionalization

A critical step in benzodioxine synthesis involves the controlled oxidation of sulfide intermediates. For example, Compound 23 (a 1,4-benzodioxane derivative) was converted to sulfoxide (33) and sulfone (34) using H₂O₂/TeO₂ and H₂O₂, respectively . Such methods could be extrapolated to introduce oxygen-based functional groups into the 1,3-benzodioxine scaffold.

Physicochemical Properties

The compound’s properties, as cataloged in PubChem , are summarized below:

The low rotatable bond count and moderate lipophilicity (XLogP3-AA = 1.6) suggest favorable membrane permeability, a trait valuable in drug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H-NMR: Protons on the methylene groups adjacent to oxygen atoms resonate as triplets at δ 2.6–2.9 ppm, while the 1,3-dioxane ring protons appear as multiplets at δ 4.2–4.3 ppm .

-

¹³C-NMR: The carbonyl carbon (C=O) is observed at δ 164 ppm, with sp³ carbons in the dioxane ring at δ 64–69 ppm .

Infrared (IR) Spectroscopy

Strong absorption bands at 1,740 cm⁻¹ (C=O stretch) and 1,250–1,100 cm⁻¹ (C-O-C asymmetric stretch) confirm the dioxane and ketone functionalities .

Mass Spectrometry

High-resolution ESI-MS of the molecular ion ([M+H]⁺) at m/z 171.1016 aligns with the theoretical mass (170.0943 Da) .

Challenges and Future Directions

Current synthetic limitations include low yields in cyclization steps and stereochemical control at the 4a position. Advances in asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) could address these issues. Additionally, computational docking studies may elucidate target binding affinities, guiding structure-activity relationship (SAR) optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume